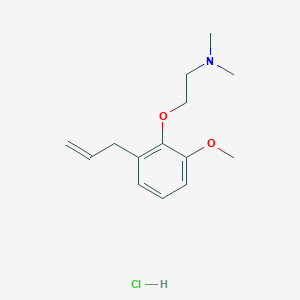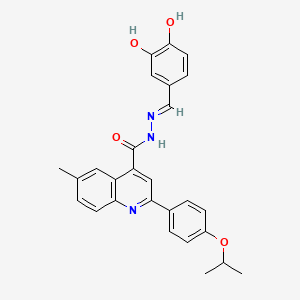![molecular formula C21H16N2OS2 B6006702 (5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)
(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with other functional groups. The presence of the pyrrole and thiazolidinone moieties in its structure makes it an interesting subject for research in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,2-diphenyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with α-haloketones to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents due to its unique structural features.
Mécanisme D'action
The mechanism of action of (5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s thiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring may interact with DNA or RNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidine ring but differ in their substituents and overall structure.
Pyrrole-based Compounds: Include various biologically active molecules with diverse pharmacological activities.
Uniqueness
(5E)-5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of the pyrrole and thiazolidinone moieties, which confer unique chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for research and development in multiple scientific fields.
Propriétés
IUPAC Name |
(5E)-5-[(5-methyl-1,2-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-14-12-16(13-18-20(24)22-21(25)26-18)19(15-8-4-2-5-9-15)23(14)17-10-6-3-7-11-17/h2-13H,1H3,(H,22,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTPCRJEECRYLS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006644.png)
![2,5-DIMETHYL-N~3~-[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]-3-FURAMIDE](/img/structure/B6006646.png)
![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)

![(5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B6006671.png)
![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride](/img/structure/B6006691.png)

![2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)
![[5-[(2-Chloro-4-fluorophenoxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidinyl]methanone](/img/structure/B6006717.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
